molecular formula (C33H60N80)n B1170632 N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl CAS No. 193098-40-7

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl

Cat. No.: B1170632
CAS No.: 193098-40-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl is a complex chemical compound known for its unique structural properties and diverse applications. This compound is particularly noted for its stability and effectiveness in various industrial and scientific applications, including its use as a stabilizer in polymers and its role in advanced material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl typically involves multiple steps:

    Initial Formation of Piperidinyl Groups: The process begins with the preparation of 2,2,6,6-tetramethyl-4-piperidinol, which is then converted into its corresponding amine derivative.

    Hexanediamine Linkage: The amine groups are then reacted with 1,6-hexanediamine under controlled conditions to form the desired hexanediamine linkage.

    Polymerization: The resulting compound is polymerized with morpholine-2,4,6-trichl to form the final polymer structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are meticulously controlled, including temperature, pressure, and pH, to optimize the polymerization process and achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the polymer.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the polymer structure.

Scientific Research Applications

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl has a wide range of scientific research applications:

    Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability and longevity of materials.

    Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for use in medical devices and implants, where its stability and resistance to degradation are crucial.

    Industry: Applied in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl exerts its effects involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with polymer chains, providing stabilization through physical and chemical means.

    Pathways Involved: It acts by inhibiting the degradation processes, such as oxidation and UV-induced breakdown, thereby extending the lifespan of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Similar in structure but lacks the morpholine-2,4,6-trichl component.

    2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of the target compound.

    Morpholine-2,4,6-trichl: Another component used in the polymerization process.

Uniqueness

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl is unique due to its combined structural features, which provide enhanced stability and performance in various applications compared to its individual components or simpler analogs.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

CAS No.

193098-40-7

Molecular Formula

(C33H60N80)n

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.